Hydroxychloroquine Hydroxychloroquine Hydroxychloroquine is an aminoquinoline that is chloroquine in which one of the N-ethyl groups is hydroxylated at position 2. An antimalarial with properties similar to chloroquine that acts against erythrocytic forms of malarial parasites, it is mainly used as the sulfate salt for the treatment of lupus erythematosus, rheumatoid arthritis, and light-sensitive skin eruptions. It has a role as an antimalarial, an antirheumatic drug, a dermatologic drug and an anticoronaviral agent. It is an aminoquinoline, an organochlorine compound, a primary alcohol, a secondary amino compound and a tertiary amino compound. It is functionally related to a chloroquine. It is a conjugate base of a hydroxychloroquine(2+).
Hydroxychloroquine is a racemic mixture consisting of an R and S enantiomer. Hydroxychloroquine is an aminoquinoline like [chloroquine]. It is a commonly prescribed medication in the treatment of uncomplicated malaria, rheumatoid arthritis, chronic discoid lupus erythematosus, and systemic lupus erythematosus. Hydroxychloroquine is also used for the prophylaxis of malaria in regions where chloroquine resistance is unlikely. It was developed during World War II as a derivative of [quinacrine] with less severe side effects. Chloroquine and hydroxychloroquine are both being investigated for the treatment of SARS-CoV-2. **The FDA emergency use authorization for hydroxychloroquine and [chloroquine] in the treatment of COVID-19 was revoked on 15 June 2020.** Hydroxychloroquine was granted FDA approval on 18 April 1955. A recent study reported a fatality in the group being treated with hydroxychloroquine for COVID-19.
Hydroxychloroquine is an Antirheumatic Agent and Antimalarial.
Hydroxychloroquine is a derivative of chloroquine that has both antimalarial and antiinflammatory activities and is now most often used as an antirheumatologic agent in systemic lupus erythematosis and rheumatoid arthritis. Hydroxychloroquine therapy has not been associated with liver function abnormalities and is an extremely rare cause of clinically apparent acute liver injury.
Hydroxychloroquine is a 4-aminoquinoline with immunosuppressive, antiautophagy, and antimalarial activities. Although the precise mechanism of action is unknown, hydroxychloroquine may suppress immune function by interfering with the processing and presentation of antigens and the production of cytokines. As a lysosomotropic agent, hydroxychloroquine raises intralysosomal pH, impairing autophagic protein degradation; hydroxychloroquine-mediated accumulation of ineffective autophagosomes may result in cell death in tumor cells reliant on autophagy for survival. In addition, this agent is highly active against the erythrocytic forms of P. vivax and malariae and most strains of P. falciparum but not the gametocytes of P. falciparum.
Hydroxychloroquine is only found in individuals that have used or taken this drug. It is a chemotherapeutic agent that acts against erythrocytic forms of malarial parasites. Although the exact mechanism of action is unknown, it may be based on ability of hydroxychloroquine to bind to and alter DNA. Hydroxychloroquine has also has been found to be taken up into the acidic food vacuoles of the parasite in the erythrocyte. This increases the pH of the acid vesicles, interfering with vesicle functions and possibly inhibiting phospholipid metabolism. In suppressive treatment, hydroxychloroquine inhibits the erythrocytic stage of development of plasmodia. In acute attacks of malaria, it interrupts erythrocytic schizogony of the parasite. Its ability to concentrate in parasitized erythrocytes may account for their selective toxicity against the erythrocytic stages of plasmodial infection. As an antirheumatic, hydroxychloroquine is thought to act as a mild immunosuppressant, inhibiting the production of rheumatoid factor and acute phase reactants. It also accumulates in white blood cells, stabilizing lysosomal membranes and inhibiting the activity of many enzymes, including collagenase and the proteases that cause cartilage breakdown.
A chemotherapeutic agent that acts against erythrocytic forms of malarial parasites. Hydroxychloroquine appears to concentrate in food vacuoles of affected protozoa. It inhibits plasmodial heme polymerase. (From Gilman et al., Goodman and Gilman's The Pharmacological Basis of Therapeutics, 9th ed, p970)
See also: Hydroxychloroquine Sulfate (has salt form).
Brand Name: Vulcanchem
CAS No.: 118-42-3
VCID: VC21027269
InChI: InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)
SMILES: CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Molecular Formula: C18H26ClN3O
Molecular Weight: 335.9 g/mol

Hydroxychloroquine

CAS No.: 118-42-3

VCID: VC21027269

Molecular Formula: C18H26ClN3O

Molecular Weight: 335.9 g/mol

* For research use only. Not for human or veterinary use.

Hydroxychloroquine - 118-42-3

Description

Hydroxychloroquine is a medication belonging to the class of antimalarial drugs, also used as an antirheumatic agent. It is primarily employed in the treatment and prevention of malaria, as well as in managing autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis . The drug functions by modulating the immune system, thereby reducing inflammation associated with these conditions .

Mechanism of Action

Hydroxychloroquine works by inhibiting the activity of certain enzymes within cells that are involved in immune responses. This action helps reduce inflammation and modulate the immune system's response, which is beneficial for treating autoimmune diseases like SLE and rheumatoid arthritis . In malaria, it acts by killing parasites that infect red blood cells.

Uses

  • Malaria: Hydroxychloroquine is used to prevent and treat acute attacks of malaria.

  • Autoimmune Diseases: It treats conditions such as discoid lupus erythematosus (DLE) and systemic lupus erythematosus (SLE), along with rheumatoid arthritis .

  • COVID-19 Research: Although extensively studied for COVID-19 treatment during early pandemic phases, hydroxychloroquine has not shown significant efficacy against this disease based on large-scale trials .

COVID-19 Research Findings

Despite initial optimism based on some observational studies suggesting potential benefits against COVID-19, larger randomized controlled trials have consistently shown no significant advantage in using hydroxychloroquine for treating or preventing COVID-19 infections.

StudyPatients Receiving HCQTotal HCQ DosePeer ReviewedStudy TypeCase SeverityTreatment InitiationAdverse Events (AEs) Reported & Results
Xue15Minimum 2000 mgYesRetrospective Cohort StudyHospitalizedBefore/after 7 days hospitalizationNone reported; earlier treatment resulted in faster recovery
Yu48Average total: ~3400 mg              Yes & Retrospective Cohort Study & Critically ill & NA & None reported; reduced mortality risk compared to usual care
Cavalcanti217 receiving HCQ + AZ , 221 receiving HCQ alone5600 mg twice dailyYesProspective Randomized Controlled TrialHospitalized mild/moderate casesNA - time to group assignment not specified &30 reports of increased QTc interval, 6 arrhythmias reported but no difference in outcomes between groups was found
Geleris et al.,2020 811 receiving HCQAverage: ~3200 mg YesRetrospective Cohort Study Hospitalized patientsWithin first day after hospitalization None reported.No difference between groups regarding intubation or death

These studies highlight mixed results but generally indicate no substantial benefit from using hydroxychloroquine against COVID-19.

Safety Profile

Common side effects include nausea, diarrhea, headache, dizziness, blurred vision due to retinal toxicity over long-term use at high doses . Serious adverse events can involve cardiac issues such as QT prolongation leading to arrhythmias when combined with other medications like azithromycin or under certain health conditions .

CAS No. 118-42-3
Product Name Hydroxychloroquine
Molecular Formula C18H26ClN3O
Molecular Weight 335.9 g/mol
IUPAC Name 2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol
Standard InChI InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)
Standard InChIKey XXSMGPRMXLTPCZ-UHFFFAOYSA-N
SMILES CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Canonical SMILES CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Melting Point 89-91
90 °C
Physical Description Solid
Related CAS 747-36-4 (sulfate (1:1) salt)
Solubility 2.61e-02 g/L
Synonyms Hydroxychlorochin
Hydroxychloroquine
Hydroxychloroquine Sulfate
Hydroxychloroquine Sulfate (1:1) Salt
Oxychlorochin
Oxychloroquine
Plaquenil
Reference Lim HS, Im JS, Cho JY, Bae KS, Klein TA, Yeom JS, Kim TS, Choi JS, Jang IJ, Park JW: Pharmacokinetics of hydroxychloroquine and its clinical implications in chemoprophylaxis against malaria caused by Plasmodium vivax. Antimicrob Agents Chemother. 2009 Apr;53(4):1468-75. doi: 10.1128/AAC.00339-08. Epub 2009 Feb 2. [PMID:19188392]
Furst DE: Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases. Lupus. 1996 Jun;5 Suppl 1:S11-5. [PMID:8803904]
Collins KP, Jackson KM, Gustafson DL: Hydroxychloroquine: A Physiologically-Based Pharmacokinetic Model in the Context of Cancer-Related Autophagy Modulation. J Pharmacol Exp Ther. 2018 Jun;365(3):447-459. doi: 10.1124/jpet.117.245639. Epub 2018 Feb 8. [PMID:29438998]
Fox RI: Mechanism of action of hydroxychloroquine as an antirheumatic drug. Semin Arthritis Rheum. 1993 Oct;23(2 Suppl 1):82-91. [PMID:8278823]
Chou AC, Fitch CD: Heme polymerase: modulation by chloroquine treatment of a rodent malaria. Life Sci. 1992;51(26):2073-8. doi: 10.1016/0024-3205(92)90158-l. [PMID:1474861]
Shippey EA, Wagler VD, Collamer AN: Hydroxychloroquine: An old drug with new relevance. Cleve Clin J Med. 2018 Jun;85(6):459-467. doi: 10.3949/ccjm.85a.17034. [PMID:29883308]
Devaux CA, Rolain JM, Colson P, Raoult D: New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? Int J Antimicrob Agents. 2020 Mar 11:105938. doi: 10.1016/j.ijantimicag.2020.105938. [PMID:32171740]
Vincent MJ, Bergeron E, Benjannet S, Erickson BR, Rollin PE, Ksiazek TG, Seidah NG, Nichol ST: Chloroquine is a potent inhibitor of SARS coronavirus infection and spread. Virol J. 2005 Aug 22;2:69. doi: 10.1186/1743-422X-2-69. [PMID:16115318]
Wang M, Cao R, Zhang L, Yang X, Liu J, Xu M, Shi Z, Hu Z, Zhong W, Xiao G: Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Res. 2020 Mar;30(3):269-271. doi: 10.1038/s41422-020-0282-0. Epub 2020 Feb 4. [PMID:32020029]
Gautret P, Lagier JC, Parola P, Hoang VT, Meddeb L, Mailhe M, Doudier B, Courjon J, Giordanengo V, Vieira VE, Dupont HT, Honore S, Colson P, Chabriere E, La Scola B, Rolain JM, Brouqui P, Raoult D: Hydroxychloroquine and azithromycin as a treatment of COVID-19: results of an open-label non-randomized clinical trial. Int J Antimicrob Agents. 2020 Mar 20:105949. doi: 10.1016/j.ijantimicag.2020.105949. [PMID:32205204]
Chary MA, Barbuto AF, Izadmehr S, Hayes BD, Burns MM: COVID-19: Therapeutics and Their Toxicities. J Med Toxicol. 2020 Apr 30. pii: 10.1007/s13181-020-00777-5. doi: 10.1007/s13181-020-00777-5. [PMID:32356252]
Browning, David J. (2014). Hydroxychloroquine and chloroquine retinopathy. Springer.
FDA Approved Drug Products: Hydroxychloroquine Oral Tablets
FDA: Emergency use Authorization for Hydroxychloroquine and Chloroquine Revoked
PubChem Compound 3652
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :